molecular formula C10H8N4S B8291370 2-Cyano-6-(1-methyl-1H-imidazol-2-yl)thiopyridine

2-Cyano-6-(1-methyl-1H-imidazol-2-yl)thiopyridine

Cat. No. B8291370
M. Wt: 216.26 g/mol
InChI Key: SPXHPVHYTIMWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-6-(1-methyl-1H-imidazol-2-yl)thiopyridine is a useful research compound. Its molecular formula is C10H8N4S and its molecular weight is 216.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-6-(1-methyl-1H-imidazol-2-yl)thiopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-6-(1-methyl-1H-imidazol-2-yl)thiopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyano-6-(1-methyl-1H-imidazol-2-yl)thiopyridine

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

6-(1-methylimidazol-2-yl)sulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C10H8N4S/c1-14-6-5-12-10(14)15-9-4-2-3-8(7-11)13-9/h2-6H,1H3

InChI Key

SPXHPVHYTIMWBT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=CC=CC(=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Mercapto-1-methyl-1H-imidazole (0.91 g, 7.94 mmol) and sodium hydride (60% in oil, 0.35 g, 8.66 mmol) were dissolved in DMF (30 ml), and 2-chloro-6-cyanopyridine (1.05 g, 3.00 mmol) was added thereto. The reaction mixture was stirred at 70° C. for 18 hrs and combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was recrystallized from n-hexane-ethyl acetate to give the titled compound (1.71 g, ca. 100%) as pale yellow crystals.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

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